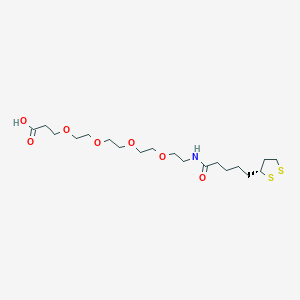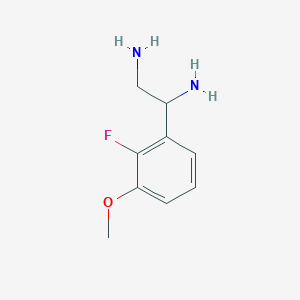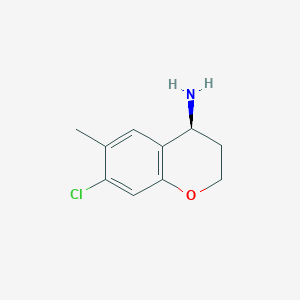![molecular formula C12H15Cl2N3O B13043274 4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine](/img/structure/B13043274.png)
4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine is a chemical compound with the molecular formula C12H15Cl2N3O and a molecular weight of 288.173 g/mol . This compound is part of the benzoxazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine typically involves the reaction of 2-aminophenols with various reagents. One common method involves the reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of NaOH in water at room temperature . This method is robust, metal catalyst-free, and environmentally friendly. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: Substitution reactions, particularly involving the pyrimidine ring, are common.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts like copper (I) for regioselective synthesis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine involves interactions with various molecular targets. For instance, its anticancer activity is believed to be mediated through inhibition of specific enzymes and pathways involved in cell proliferation . Molecular docking studies have shown that it can interact with epidermal growth factor receptor (EGFR), which is a key target in cancer therapy .
Comparison with Similar Compounds
4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine can be compared with other benzoxazine derivatives, such as:
7-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one: This compound has shown significant anticancer activity and is used in similar applications.
Benzo[B][1,4]oxazepine derivatives: These compounds are synthesized using different methods and have unique biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H15Cl2N3O |
|---|---|
Molecular Weight |
288.17 g/mol |
IUPAC Name |
4-(2,4-dichloropyrimidin-5-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine |
InChI |
InChI=1S/C12H15Cl2N3O/c13-11-9(7-15-12(14)16-11)17-5-6-18-10-4-2-1-3-8(10)17/h7-8,10H,1-6H2 |
InChI Key |
QLHOTHZQEUNVBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)N(CCO2)C3=CN=C(N=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-3-amine](/img/structure/B13043193.png)
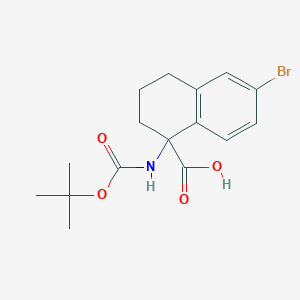
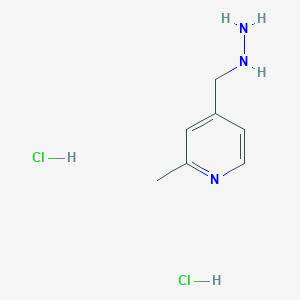
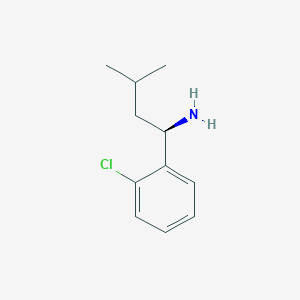
![3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one](/img/structure/B13043236.png)
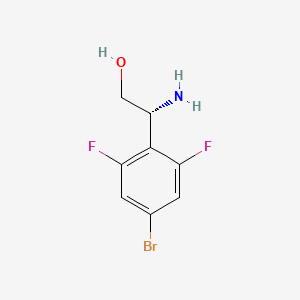
![3-(Cyclopropylsulfonyl)-3,9-Diazaspiro[5.5]Undecane Hydrochloride](/img/structure/B13043250.png)
![1-Methyl-6-(trifluoromethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B13043255.png)
![(1S)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13043259.png)
